molecular formula C6H3ClF3N B031430 2-Chloro-3-(trifluoromethyl)pyridine CAS No. 65753-47-1

2-Chloro-3-(trifluoromethyl)pyridine

Cat. No. B031430
CAS RN: 65753-47-1
M. Wt: 181.54 g/mol
InChI Key: RXATZPCCMYMPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine involves several key steps, starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). The synthesis reaction principles have been analyzed, pointing out the importance of N occupation on the pyridine ring and the presence of an electron-withdrawing group on the α-site for the feasibility of side-chain chlorination (Liu Guang-shen, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR. The molecular structural parameters and vibrational frequencies were computed using HF and DFT methods, providing detailed insights into the compound's structural characteristics (M. Evecen et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of both the chloro and trifluoromethyl groups. It serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles (Manjunath Channapur et al., 2019).

Physical Properties Analysis

The compound's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical syntheses. However, specific studies focusing solely on these physical properties were not identified in the current literature search.

Chemical Properties Analysis

This compound's chemical properties, including reactivity towards different nucleophilic and electrophilic agents, are significant for its application in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing new chemical entities (A. M. Sipyagin et al., 1994).

Scientific Research Applications

  • Pharmaceuticals and Agrochemical Intermediates : It serves as a key intermediate in the synthesis of various compounds used in pharmaceuticals, agrochemicals, and biochemicals. It has potential applications in herbicides and other related fields (Li Zheng-xiong, 2004).

  • Nucleophilic Displacement Reactions : The trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines activate nucleophilic displacement reactions with amines and ammonia, leading to the preparation of S-alkyl derivatives of these compounds, which can be crucial in developing new chemicals (A. D. Dunn, 1999).

  • Synthesis of Flazasulfuron : It can be used to synthesize 2-cholo-3-iodopyridine with an 80% yield from 2-chloro-3-pyridinamine, providing an intermediate for the synthesis of the herbicide flazasulfuron (Du Yi-hui, 2009).

  • Antimicrobial Activities and DNA Interaction : The compound shows antimicrobial activities and can interact with DNA, suggesting potential applications in pharmaceuticals and cosmetics (M. Evecen et al., 2017).

  • Synthesis of Novel Antibiotics and Antifungals : The regioexhaustive functionalization of this compound and similar ones can be utilized for the synthesis of novel antibiotics and antifungals, expanding the scope of medical treatments (F. Cottet et al., 2004).

  • Synthesis of Trifloxysulfuron : A method has been demonstrated for synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of the herbicide trifloxysulfuron, with a yield of up to 48.7% (Zuo Hang-dong, 2010).

Safety and Hazards

2-Chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic if swallowed or in contact with skin . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT RE 1 .

Future Directions

The North America market for 2-Chloro-3-(trifluoromethyl)pyridine is estimated to increase from 3.69 million USD in 2023 to reach 4.52 million USD by 2029, at a CAGR of 3.44% during the forecast period of 2023 through 2029 . This suggests that the demand and applications for this compound are expected to grow in the future.

Mechanism of Action

Target of Action

2-Chloro-3-(trifluoromethyl)pyridine (CTF) is a trifluoromethyl-substituted pyridine derivative It’s known that ctf and its derivatives have been used extensively in the agrochemical and pharmaceutical industries . In the agrochemical industry, these compounds are primarily used for crop protection from pests .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include ctf, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives, including ctf, have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of fluorine and pyridine moieties in tfmp derivatives, including ctf, are known to influence their biological activities , which may also impact their pharmacokinetic properties.

Result of Action

The biological activities of tfmp derivatives, including ctf, are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These properties likely result in a variety of molecular and cellular effects, depending on the specific application.

Action Environment

It’s known that the unique properties of the fluorine atom and the pyridine moiety in tfmp derivatives, including ctf, contribute to their biological activities . These properties may also influence how environmental factors affect the action, efficacy, and stability of these compounds.

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXATZPCCMYMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343464
Record name 2-Chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65753-47-1
Record name 2-Chloro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65753-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-trifluoromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-trifluoromethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(trifluoromethyl)pyridine
Reactant of Route 2
2-Chloro-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(trifluoromethyl)pyridine

Q & A

Q1: What is the significance of the nitrogen atom's position in the pyridine ring for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine?

A1: The position of the nitrogen atom in the pyridine ring, specifically the presence of a nitrogen atom and an electron-withdrawing group at the alpha position, is crucial for the feasibility of side-chain chlorination during the synthesis of this compound []. This suggests that the electronic properties of the pyridine ring play a significant role in determining the reactivity at the side chain.

Q2: How does the difficulty of chlorination correlate with the difficulty of fluorination in the synthesis of this compound?

A2: Interestingly, there's a negative correlation between the difficulty of chlorination and fluorination in the synthesis of this compound []. This means that if chlorination is challenging, fluorination will likely be easier, and vice versa. This information can be valuable for optimizing the synthesis route and selecting appropriate reagents.

Q3: Can this compound be used as a building block for chiral ligands?

A3: Yes, this compound can be used as a reactant in the synthesis of chiral ligands. For instance, it reacts with (R)-2,2′-dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid in a palladium-catalyzed Suzuki reaction to form a chiral binaphthyl compound []. This chiral ligand, in combination with diethylzinc and titanium tetraisopropoxide, can catalyze the asymmetric addition of phenylacetylene to aldehydes, yielding chiral propargylic alcohols [].

Q4: Does the structure of the chiral ligand derived from this compound affect its catalytic activity?

A4: Yes, the structure of the chiral ligand significantly impacts its catalytic activity and enantioselectivity. Research shows that subtle changes in the substituents on the pyridine ring of the chiral ligand can lead to variations in enantioselectivity for the asymmetric addition of alkynylzinc to aldehydes []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of these ligands.

Q5: Is there information available about the solubility of this compound?

A5: Yes, several studies have investigated the solubility of this compound in various solvents and solvent mixtures. For example, its solubility has been measured in pure solvents [, ], binary solvent mixtures like ethanol + n-propanol [, , ], ethyl acetate + n-butanol, DMF + n-butanol, and DMF + ethanol [], and ternary systems like DMF + tetrahydrofuran and DMF + isopropanol []. These studies provide valuable data for understanding the compound's behavior in different solvent systems, which is crucial for developing efficient synthesis and purification processes.

Q6: What is the role of 2-chloro-3-iodopyridine in the synthesis of this compound?

A6: 2-Chloro-3-iodopyridine serves as a crucial precursor in the synthesis of this compound []. It is synthesized from 2-chloro-3-pyridinamine through diazotization and iodination reactions. This highlights the importance of efficient synthetic routes for intermediates in the production of this compound, especially considering its role as an intermediate in the synthesis of flazasulfuron, a widely used herbicide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.